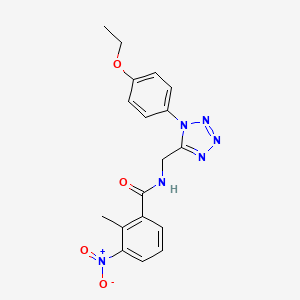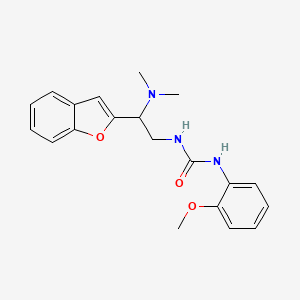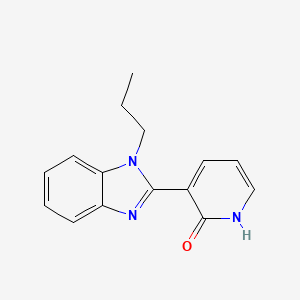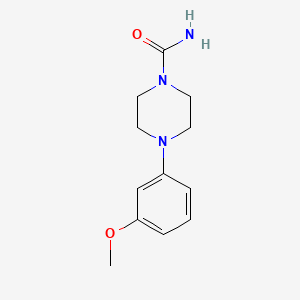![molecular formula C13H22N2O3 B2663483 1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid CAS No. 944281-04-3](/img/structure/B2663483.png)
1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound has a molecular weight of 239.31 . It has a predicted boiling point of 444.1±38.0 °C and a predicted density of 1.175±0.06 g/cm3 . Its pKa is predicted to be 4.81±0.28 .Applications De Recherche Scientifique
Arthropod Repellency
1-[(Piperidin-1-ylcarbonyl)amino]cyclohexanecarboxylic acid and its stereoisomers show potential as repellents against blood-feeding arthropods. Research by Klun, Ma, and Gupta (2000) found that certain stereoisomers of this compound class can be twice as effective as repellents compared to others, highlighting the influence of stereoisomerism on repellent efficacy (Klun, Ma, & Gupta, 2000).
Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids
The compound has been acknowledged in the synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids. Kiss and Fülöp (2014) noted that such β-aminocarboxylic acids, found in natural products and antibiotics, are important precursors for pharmacologically interesting β-lactams and other bioactive compounds (Kiss & Fülöp, 2014).
Synthesis of Piperidines
This compound class plays a role in the synthesis of piperidines, which are critical for pharmaceutical applications. Lebold, Leduc, and Kerr (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines using related compounds, emphasizing their importance in creating highly functionalized piperidines (Lebold, Leduc, & Kerr, 2009).
Anticancer Activity
Derivatives of this compound have been evaluated for their potential anticancer activity. Kumar et al. (2013) synthesized piperazine-2,6-dione derivatives from this compound class and found some of these derivatives to exhibit significant anticancer activity against various cancer cell lines (Kumar et al., 2013).
Acetylcholinesterase (AChE) Inhibitory Activity
Compounds derived from this chemical class have been studied for their AChE inhibitory activity, which is significant for treating conditions like Alzheimer's disease. Sivakumar et al. (2013) synthesized novel dispiro heterocycles from this compound class and found them to exhibit potent AChE inhibitory activity (Sivakumar et al., 2013).
Mécanisme D'action
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
Propriétés
IUPAC Name |
1-(piperidine-1-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-11(17)13(7-3-1-4-8-13)14-12(18)15-9-5-2-6-10-15/h1-10H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBUPWQWCQWKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)




![4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2663415.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B2663416.png)


![(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2663421.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2663422.png)
